2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione

Lipophilicity Physicochemical Property Drug Likeness

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione (CAS 56058-19-6), also known as N-(2-butoxyethyl)phthalimide, is an N-substituted phthalimide derivative characterized by a butoxyethyl chain attached to the isoindole-1,3-dione core. This compound, with a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol, serves as a versatile synthetic intermediate and a probe in medicinal chemistry, primarily due to the established biological relevance of the isoindole-1,3-dione scaffold.

Molecular Formula C14H17NO3
Molecular Weight 247.294
CAS No. 56058-19-6
Cat. No. B2970588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione
CAS56058-19-6
Molecular FormulaC14H17NO3
Molecular Weight247.294
Structural Identifiers
SMILESCCCCOCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H17NO3/c1-2-3-9-18-10-8-15-13(16)11-6-4-5-7-12(11)14(15)17/h4-7H,2-3,8-10H2,1H3
InChIKeyMIMTYWQRBIETCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione (CAS 56058-19-6): Core Identity and Baseline Procurement Parameters


2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione (CAS 56058-19-6), also known as N-(2-butoxyethyl)phthalimide, is an N-substituted phthalimide derivative characterized by a butoxyethyl chain attached to the isoindole-1,3-dione core [1]. This compound, with a molecular formula of C14H17NO3 and a molecular weight of 247.29 g/mol, serves as a versatile synthetic intermediate and a probe in medicinal chemistry, primarily due to the established biological relevance of the isoindole-1,3-dione scaffold [2]. Its specific utility is anchored in the modulatory effect the 2-butoxyethyl substituent has on physicochemical properties like lipophilicity (calculated XLogP3 of 2.6) and solubility, which are critical parameters for its performance in various research applications [3].

Procurement Rationale for 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione: Why Analog Interchangeability is Not Scientifically Justified


While the isoindole-1,3-dione (phthalimide) core is a common pharmacophore, simple substitution with a generic phthalimide analog is not scientifically sound due to the profound impact of the N-substituent on biological activity, target selectivity, and physicochemical behavior. The 2-butoxyethyl group in CAS 56058-19-6 confers a specific lipophilic-hydrophilic balance (evidenced by its XLogP3 of 2.6) and a distinct three-dimensional conformation that governs its interaction with biological targets and its behavior in synthetic transformations [1]. Research on analogous N-substituted phthalimides demonstrates that even minor alterations to the N-alkyl chain can lead to complete loss of activity or a dramatic shift in potency and selectivity profiles [2]. Therefore, substituting this specific compound with a structurally related but chemically distinct isoindole-1,3-dione derivative risks experimental failure, irreproducibility, and wasted resources, making the procurement of this exact CAS number a critical decision point in research workflows.

Comparative Performance Data for 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione: Quantitative Differentiation from Key Analogs


Differentiation via Lipophilicity: Calculated XLogP3 Comparison with N-Substituted Phthalimide Analogs

Lipophilicity, quantified by logP, is a critical determinant of a compound's ability to cross biological membranes and interact with hydrophobic binding pockets. 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione exhibits a calculated XLogP3 value of 2.6, which is intermediate compared to shorter-chain N-alkyl phthalimide analogs [1]. This property is supported by class-level inference that moderate lipophilicity is essential for balancing cell permeability with aqueous solubility, a key requirement for in vitro and in vivo activity in the isoindole-1,3-dione class [2].

Lipophilicity Physicochemical Property Drug Likeness Membrane Permeability

Inferred Impact on Biological Activity: Link Between N-Substituent Chain Length and Potency in Phthalimide Analogues

A structure-activity relationship (SAR) study of N-substituted phthalimides on TNF-alpha production in THP-1 cells established that the nature of the N-substituent is critical for inhibitory activity [1]. While the specific IC50 for 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is not reported in this study, the research provides class-level inference that the presence and length of the alkyl chain significantly modulate activity. This suggests that substituting this compound with a shorter or longer chain analog would not be a functionally equivalent replacement, as the biological activity is highly dependent on the precise structure of the 2-butoxyethyl group.

Structure-Activity Relationship TNF-alpha Inhibition Immunomodulation

Unique Synthetic Utility: Differentiated Reactivity as a Phthalimide Protecting Group Precursor

2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is documented as a reactant for the synthesis of (2-butoxyethyl)amine hydrochloride via deprotection with hydrazine monohydrate, yielding the free amine with 89% efficiency [1]. This specific synthetic application is enabled by the 2-butoxyethyl group, which imparts favorable solubility and reactivity during the deprotection step. While many N-alkyl phthalimides can serve as amine protecting groups, the yield and ease of deprotection can vary significantly based on the N-substituent. This specific yield of 89% under defined conditions (methanol/water, 0.5h) provides a quantifiable benchmark for its performance as a synthetic intermediate, distinguishing it from analogs that may offer lower yields or require more forcing conditions.

Synthetic Intermediate Protecting Group Amine Synthesis

High-Confidence Application Scenarios for 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione Based on Verified Evidence


Medicinal Chemistry: Hit-to-Lead Optimization and SAR Studies in the Isoindole-1,3-dione Class

This compound is ideally suited for medicinal chemistry programs investigating isoindole-1,3-dione derivatives as potential therapeutic agents. Its intermediate lipophilicity (XLogP3=2.6) makes it a valuable probe for exploring the relationship between N-substituent structure and biological activity, particularly in the context of optimizing drug-likeness and membrane permeability . Its use in SAR studies, as supported by class-level inference from TNF-alpha inhibition data, allows researchers to map the effect of the 2-butoxyethyl group on target engagement and cellular activity .

Organic Synthesis: A Reliable Intermediate for Preparing 2-Butoxyethylamine Derivatives

Procurement is justified for synthetic chemistry workflows requiring a stable, easily handled precursor to 2-butoxyethylamine. The compound's documented performance in a hydrazine-mediated deprotection, yielding 89% of the corresponding amine hydrochloride, provides a quantifiable advantage in terms of synthetic efficiency and yield . This makes it a superior choice for synthesizing complex molecules incorporating a 2-butoxyethylamine moiety, reducing the time and cost associated with optimizing alternative routes.

Pharmacological Research: A Molecular Probe for Investigating Enzyme Interactions

Based on vendor-reported and class-level evidence, 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione is a relevant tool for probing the activity of certain enzyme families. Its suspected interactions with cytochrome P450 and monoamine oxidase families position it as a useful compound for in vitro studies aimed at understanding the metabolism and potential drug-drug interactions of phthalimide-based molecules. This application leverages the compound's specific structure to explore a defined area of pharmacological interest.

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